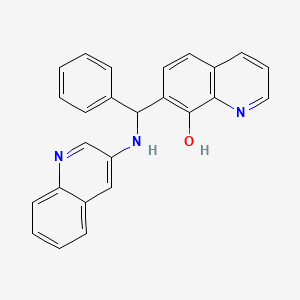
7-(3-Quinolylaminobenzyl)-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of quinoline derivatives with phenylamine and formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the HMGB1-mediated caspase-11 signaling pathway, which is involved in inflammatory responses. By binding to HMGB1, the compound disrupts its interaction with lipopolysaccharides, thereby preventing the activation of caspase-11 and subsequent inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline N-oxides: Used in various chemical syntheses.
Quinoline derivatives: Such as chloroquine, used as antimalarial agents.
Uniqueness
7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol is unique due to its dual quinoline structure, which enhances its binding affinity to biological targets and increases its potential therapeutic applications .
Properties
CAS No. |
73855-37-5 |
|---|---|
Molecular Formula |
C25H19N3O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
7-[phenyl-(quinolin-3-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C25H19N3O/c29-25-21(13-12-18-10-6-14-26-24(18)25)23(17-7-2-1-3-8-17)28-20-15-19-9-4-5-11-22(19)27-16-20/h1-16,23,28-29H |
InChI Key |
KPUPMWNNLGZCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


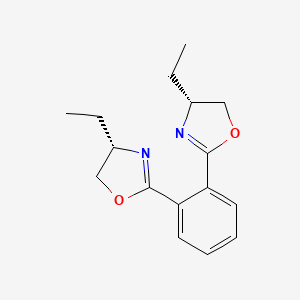
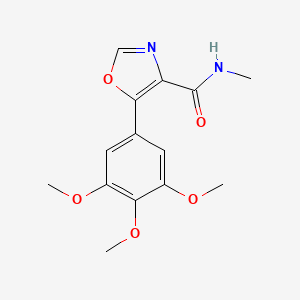


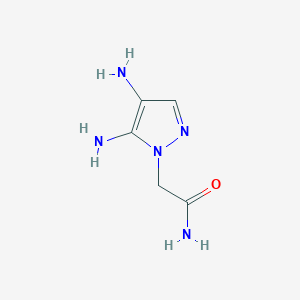
![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
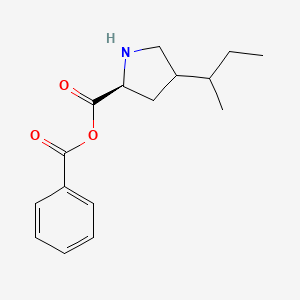

![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
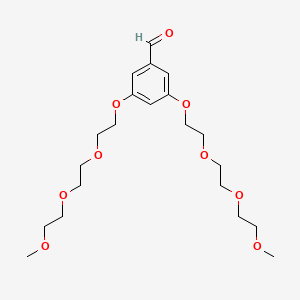

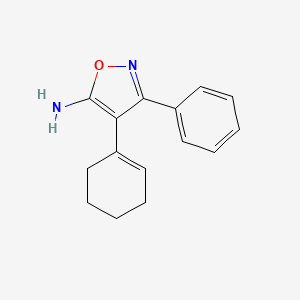
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
